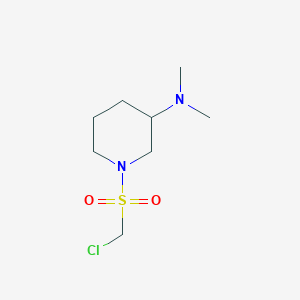
1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-3-amine is a chemical compound that belongs to the class of sulfonyl-containing piperidines. This compound is characterized by the presence of a chloromethyl group attached to a sulfonyl moiety, which is further connected to a piperidine ring substituted with N,N-dimethyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-3-amine typically involves the reaction of N,N-dimethylpiperidin-3-amine with chloromethyl sulfone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to a temperature range of 50-80°C to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for reagent addition and temperature control can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives under oxidative conditions.
Reduction: The compound can undergo reduction reactions to form corresponding sulfide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted piperidine derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-3-amine involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-((Chloromethyl)sulfonyl)indoline
- N,N-Dimethylpiperidin-3-amine
- Chloromethyl sulfone
Uniqueness
1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-3-amine is unique due to its combination of a piperidine ring with a chloromethyl sulfonyl group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the N,N-dimethyl groups further enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
Properties
Molecular Formula |
C8H17ClN2O2S |
|---|---|
Molecular Weight |
240.75 g/mol |
IUPAC Name |
1-(chloromethylsulfonyl)-N,N-dimethylpiperidin-3-amine |
InChI |
InChI=1S/C8H17ClN2O2S/c1-10(2)8-4-3-5-11(6-8)14(12,13)7-9/h8H,3-7H2,1-2H3 |
InChI Key |
OXHPNKSCMGNRFM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCCN(C1)S(=O)(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















